8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Thieno[2,3-b]azepin-4-ones : A study explored the synthesis of thieno[2,3-b]-azepin-4-ones due to the antitumor activity reported for related compounds. The synthesis involved a Dieckmann ring closure reaction, although preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds (Koebel, Needham, & Blanton, 1975).
Antitumor Activity of Purino[7,8-g]-6-azapteridines : Novel heterocycles, including purino[7,8-g]-6-azapteridines, were synthesized and examined for their biological activities. One of the synthesized compounds showed activity against P388 leukemia, indicating potential antitumor applications (Ueda et al., 1987).
Analgesic Activity of Purin-7-yl Derivatives : Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed significant analgesic and anti-inflammatory effects, suggesting applications in pain management and inflammation control (Zygmunt et al., 2015).
Synthesis and Activity of 8-Aminoalkyl Derivatives : A study on the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity and pharmacological evaluation regarding 5-HT1A, 5-HT2A, and 5-HT7 receptors. This work contributes to the understanding of purine derivatives' potential in developing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Properties
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-24-19-18(20(28)25(2)22(24)29)27(15-10-16-30-17-11-6-5-7-12-17)21(23-19)26-13-8-3-4-9-14-26/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPLAPSULSBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.